molecular formula C19H19Cl2N7O3 B10952917 N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10952917
M. Wt: 464.3 g/mol
InChI Key: MNSZIGSMBAUZQI-UHFFFAOYSA-N
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Description

N-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazole ring through a cyclization reaction involving a hydrazine derivative and a suitable aldehyde or ketone. The pyrazole ring can be synthesized via a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound. The morpholine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,4-Dichlorobenzonitrile

Uniqueness

N-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a triazole ring, a pyrazole ring, and a morpholine moiety. This structural complexity provides the compound with distinct chemical and biological properties, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C19H19Cl2N7O3

Molecular Weight

464.3 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H19Cl2N7O3/c1-26-16(9-15(24-26)18(30)27-4-6-31-7-5-27)17(29)23-19-22-11-28(25-19)10-12-2-3-13(20)14(21)8-12/h2-3,8-9,11H,4-7,10H2,1H3,(H,23,25,29)

InChI Key

MNSZIGSMBAUZQI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=NN(C=N3)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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